Foreword: The Indanone Scaffold as a Privileged Core in Modern Drug Discovery
Foreword: The Indanone Scaffold as a Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid conformation and synthetic tractability have made it a cornerstone in the design of a multitude of biologically active molecules. Derivatives of indanone have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][3][4] The well-known Alzheimer's disease therapeutic, Donepezil, is a prominent example of a clinically successful drug built upon an indanone core.[1][5]
This guide focuses on a specific, highly functionalized derivative: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester . This molecule is not just a compound but a versatile platform. The presence of the bromine atom at the 5-position provides a crucial handle for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[6] Simultaneously, the β-keto ester functionality at the 2-position offers a rich landscape for further chemical elaboration. This unique combination of reactive sites makes it an exceptionally valuable building block for the synthesis of compound libraries aimed at discovering next-generation therapeutics.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a plausible, evidence-based synthetic route, a detailed (predicted) structural characterization, and an exploration of the chemical reactivity and potential applications of this promising intermediate.
Proposed Synthesis: A Strategic Approach to Functionalization
The synthesis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester can be efficiently achieved from the commercially available starting material, 5-Bromo-1-indanone. The most direct and established method for introducing a carbomethoxy group at the C-2 position of a 1-indanone is through a base-mediated carboxymethylation using dimethyl carbonate.[7] This approach is superior to older methods as it avoids the use of pyrophoric reagents like sodium hydride and proceeds with high yield.[7]
Reaction Principle: Base-Catalyzed C-Acylation
The reaction proceeds via the deprotonation of the α-carbon (C-2) of the indanone by a strong base, such as sodium methoxide. The resulting enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. A subsequent elimination of a methoxide ion yields the desired β-keto ester. The continuous removal of the methanol byproduct can drive the reaction equilibrium towards the product.[7]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Adapted from[7])
Materials:
-
5-Bromo-1-indanone (1.0 equiv)
-
Sodium methoxide (1.1 equiv)
-
Dimethyl carbonate (DMC) (excess, e.g., 3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the apparatus is dried and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Charge: Charge the flask with sodium methoxide (1.1 equiv) and anhydrous toluene.
-
Reagent Addition: Add dimethyl carbonate (1.0 equiv) to the flask and heat the mixture to reflux.
-
Substrate Feed: Prepare a solution of 5-Bromo-1-indanone (1.0 equiv) in a mixture of toluene and dimethyl carbonate (2.0 equiv). Add this solution dropwise to the refluxing reaction mixture over a period of 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding it to a mixture of ice and dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester.
Structural Elucidation: Predicted Spectroscopic Data
As of the writing of this guide, specific experimental spectroscopic data for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is not available in public databases. The following data is therefore predicted based on established principles and analysis of structurally analogous compounds, including 5-bromo-1-indanone[8][9][10], methyl 1-oxoindan-2-carboxylate[11], and general characteristics of β-keto esters.[12][13]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic-H (C4) | ~7.80 | d | J ≈ 1.5 | Ortho to carbonyl, deshielded. Doublet due to meta coupling to H6. |
| Aromatic-H (C6) | ~7.65 | dd | J ≈ 8.5, 1.5 | Doublet of doublets due to ortho coupling to H7 and meta coupling to H4. |
| Aromatic-H (C7) | ~7.50 | d | J ≈ 8.5 | Doublet due to ortho coupling to H6. |
| Methine-H (C2) | ~3.85 | dd | J ≈ 8.0, 4.0 | Alpha to two carbonyls.[7] |
| Methylene-H (C3) | ~3.60 | dd | J ≈ 18.0, 8.0 | Diastereotopic protons.[7] |
| Methylene-H (C3) | ~3.40 | dd | J ≈ 18.0, 4.0 | Diastereotopic protons.[7] |
| Methyl-H (-OCH₃) | ~3.75 | s | - | Characteristic singlet for a methyl ester. |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ketone C=O (C1) | ~198.0 | Typical for an α,β-unsaturated ketone in a five-membered ring. |
| Ester C=O | ~168.0 | Typical for an ester carbonyl. |
| Aromatic C (quaternary) | ~154.0, ~135.0 | Aromatic carbons attached to other carbons. |
| Aromatic C-H | ~132.0, ~129.0, ~125.0 | Aromatic carbons bearing protons. |
| Aromatic C-Br | ~122.0 | Carbon directly attached to bromine.[8] |
| Methine C (C2) | ~55.0 | Alpha to two carbonyls. |
| Methyl C (-OCH₃) | ~52.5 | Methyl ester carbon. |
| Methylene C (C3) | ~35.0 | Aliphatic methylene carbon. |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | |
| Aliphatic C-H Stretch | 2990 - 2850 | Medium | |
| Ketone C=O Stretch | ~1725 | Strong | Conjugated five-membered ring ketone.[13] |
| Ester C=O Stretch | ~1745 | Strong | Ester carbonyl. β-keto esters often show two distinct C=O bands.[13][14] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | |
| C-O Stretch (Ester) | 1300 - 1150 | Strong | |
| C-Br Stretch | ~680 | Medium-Weak |
Predicted Mass Spectrometry Data
| Parameter | Predicted Value/Observation | Rationale |
| Molecular Formula | C₁₀H₉BrO₃ | |
| Molecular Weight | 269.08 g/mol (for ⁷⁹Br), 271.08 g/mol (for ⁸¹Br) | |
| Molecular Ion (M⁺) | m/z 270 and 272 | Presence of two peaks of approximately equal intensity (1:1 ratio) separated by 2 m/z units is the characteristic isotopic signature of a monobrominated compound.[15][16][17] |
| Key Fragment Ion | m/z 211, 213 | Loss of the carbomethoxy group (-COOCH₃, 59 Da). |
| Key Fragment Ion | m/z 183, 185 | Loss of both the carbomethoxy group and carbon monoxide (-CO, 28 Da). |
| Key Fragment Ion | m/z 104 | Loss of Br and subsequent fragmentation. |
Chemical Reactivity and Strategic Applications
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is a scaffold primed for diversification. Its utility in drug discovery stems from the ability to selectively modify its distinct reactive sites, enabling the rapid generation of diverse molecular architectures.
Key Reactive Sites:
-
Aryl Bromide (C5-Br): This is arguably the most valuable functional handle. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[6][18] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at this position, profoundly influencing the molecule's steric and electronic properties.
-
α-Methylene Protons (C2-H): The proton at the C-2 position is acidic due to the flanking carbonyl groups. This allows for base-mediated alkylation or acylation, providing a route to introduce further substituents at this stereocenter.
-
Ketone Carbonyl (C1=O): The ketone can be subjected to a range of standard carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination, or addition of organometallic reagents.
-
Ester Moiety (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. It can also be reduced to a primary alcohol.
Caption: Key reactive sites and potential synthetic transformations.
Potential Applications in Drug Development
The indanone scaffold is a proven pharmacophore.[1][2] Derivatives have shown efficacy in a range of therapeutic areas, making this core structure a focal point for new drug design.
-
Oncology: Many indanone derivatives exhibit significant antiproliferative effects against various cancer cell lines.[2][4] The ability to use Suzuki coupling on the 5-bromo position allows for the synthesis of bi-aryl structures, a common motif in kinase inhibitors.[6]
-
Neurodegenerative Diseases: The success of Donepezil highlights the potential of indanones as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[1][5] Furthermore, derivatives have been explored as potential agents for Parkinson's disease by targeting monoamine oxidase-B (MAO-B).[3]
-
Anti-inflammatory and Antimicrobial Agents: The indanone core has been incorporated into molecules with demonstrated anti-inflammatory and antimicrobial activities.[1][4] The versatile substitution patterns possible with the target molecule allow for the fine-tuning of properties to optimize these effects.
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